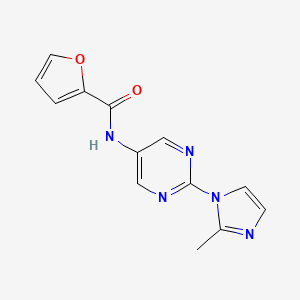
2-(2,4-Dichloro-6-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2,4-Dichloro-6-methylphenoxy)acetamide” is a chemical compound with the molecular formula C9H9Cl2NO2 . It has a molecular weight of 234.08 . This compound is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-(2,4-Dichloro-6-methylphenoxy)acetamide” consists of 9 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Antiproliferative Agent in Cancer Research
2-(2,4-Dichloro-6-methylphenoxy)acetamide: derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. For instance, compounds with this structure have shown moderate-to-good antiproliferative activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines . These findings suggest potential applications in developing new cancer therapies.
c-Met Kinase Inhibition
The compound has been studied as a potential c-Met kinase inhibitor. c-Met is involved in processes leading to cancer development and progression. Selected compounds of this class have demonstrated good inhibitory activity, indicating their use in targeted cancer treatments .
Anti-inflammatory Applications
Derivatives of 2-(2,4-Dichloro-6-methylphenoxy)acetamide have been reported to be promising anti-inflammatory agents. They are capable of selectively inhibiting the COX-2 enzyme, which plays a significant role in the inflammation process. This suggests their use in developing new anti-inflammatory drugs .
Molecular Docking Studies
These compounds have been subjected to molecular docking studies to predict their interaction with biological targets such as COX-2. The results indicate that they can effectively interact with the active site of COX-2, surpassing the parent compound in binding strength. This application is crucial in drug design and discovery .
Synthesis of Chalcone Hybrids
The compound has been used in the synthesis of chalcone hybrids. These hybrids have been evaluated for their potential as c-Met kinase inhibitors, which are relevant in cancer research due to the role of c-Met in cancer cell proliferation and migration .
Antimigratory Properties
Some derivatives have been tested for their antimigratory properties on cancer cell lines, showing potential in inhibiting cancer cell migration. This is particularly important in preventing metastasis, the spread of cancer from one part of the body to another .
Long-term Antiproliferative Effects
Certain derivatives have exhibited long-term antiproliferative effects on cancer cell lines, suggesting their potential in providing sustained therapeutic action against cancer cell growth .
Selectivity for c-Met Kinase
Molecular docking-based selectivity studies have shown that these compounds are more selective for c-Met kinase. This selectivity is advantageous in developing targeted therapies with fewer side effects .
Propriétés
IUPAC Name |
2-(2,4-dichloro-6-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5-2-6(10)3-7(11)9(5)14-4-8(12)13/h2-3H,4H2,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMQNBWKQHNWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-6-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2876654.png)
![6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B2876657.png)
![2-amino-1-(2-fluorophenethyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2876658.png)
![2-[(4-Chloro-2-fluorophenoxy)methyl]-1-(2-methylpropyl)aziridine](/img/structure/B2876659.png)
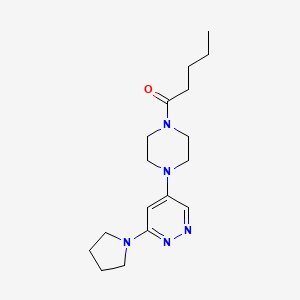
![3-(benzo[d]thiazol-2-yloxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2876662.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2876663.png)
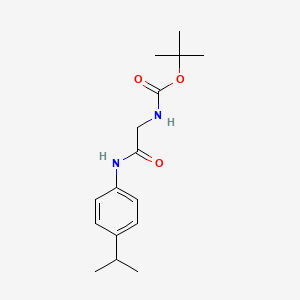
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876668.png)
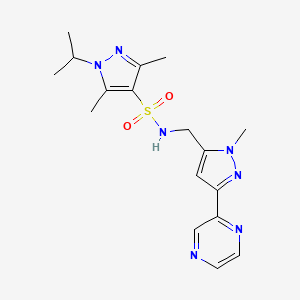
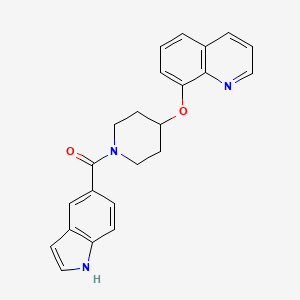
![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/no-structure.png)
